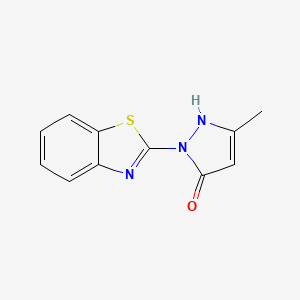
1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an organic compound with the molecular formula C₂₁H₄₀O₄ and a molecular weight of 356.5 g/mol . This compound is a diester derived from azelaic acid and hexanol, and it is primarily used in various industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Dihexyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations for skin conditions due to its emollient properties.
Industry: Utilized as a lubricant and corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism of action of dihexyl azelate involves its interaction with cellular membranes and proteins. As an ester, it can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. Additionally, its emollient properties help to soften and moisturize the skin by forming a protective barrier that prevents water loss.
Similar Compounds:
Diethyl azelate: Another ester of azelaic acid, but with ethyl groups instead of hexyl groups.
Dibutyl azelate: Similar structure but with butyl groups.
Uniqueness: Dihexyl azelate is unique due to its longer alkyl chains, which provide enhanced hydrophobicity and better plasticizing properties compared to shorter-chain esters. This makes it particularly useful in applications requiring high flexibility and durability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-methyl-1H-pyrazol-5-ol in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain. Furthermore, it is stable and has a relatively low toxicity. However, the compound is also relatively insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for research on 3-methyl-1H-pyrazol-5-ol are numerous. Further research is needed to understand the compound’s mechanism of action and its biochemical and physiological effects. Furthermore, more research is needed to explore the compound’s potential use in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to investigate the compound’s potential use in the treatment of various diseases and conditions. Finally, more research is needed to explore the compound’s potential use in the detection of various compounds.
Métodos De Síntesis
3-methyl-1H-pyrazol-5-ol can be synthesized by a variety of methods. The most common method is the reaction of 1,3-benzothiazol-2-yl chloride with sodium hydroxide to form the desired compound. This reaction is typically carried out in aqueous solution at a temperature of 80-90°C. Other methods of synthesis include the reaction of 1,3-benzothiazol-2-yl chloride with sodium azide, the reaction of 1,3-benzothiazol-2-yl chloride with anhydrous sodium sulfite, and the reaction of 1,3-benzothiazol-2-yl chloride with potassium hydroxide.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihexyl azelate is synthesized through the esterification of azelaic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of dihexyl azelate involves the continuous esterification of azelaic acid with hexanol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-180°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dihexyl azelate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dihexyl azelate can be hydrolyzed back to azelaic acid and hexanol.
Oxidation: The ester groups in dihexyl azelate can be oxidized to form carboxylic acids.
Reduction: Reduction of dihexyl azelate can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Azelaic acid and hexanol.
Oxidation: Azelaic acid.
Reduction: Hexanol and other alcohol derivatives.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDWGJVSOXPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
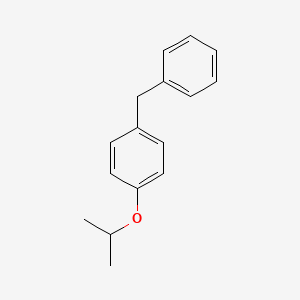
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
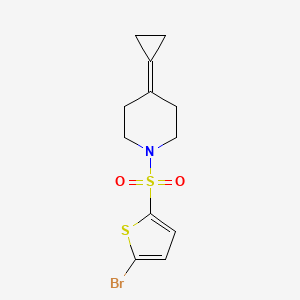
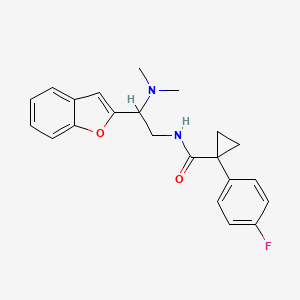
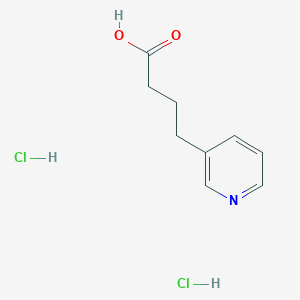
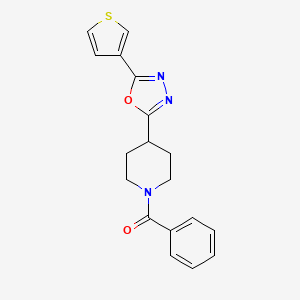
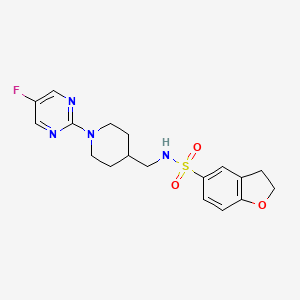

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)
